molecular formula C18H20O2 B11704380 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol CAS No. 36744-82-8

4-[1-(3-Methoxyphenyl)cyclopentyl]phenol

Cat. No.: B11704380
CAS No.: 36744-82-8
M. Wt: 268.3 g/mol
InChI Key: DWAWHEKTGBPHCA-UHFFFAOYSA-N
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Description

4-[1-(3-Methoxyphenyl)cyclopentyl]phenol is a synthetic chemical compound of significant interest in advanced research and development. This molecule features a phenol group, a class of compounds known for their diverse biological activities and utility in material science . The unique structure, incorporating a cyclopentyl bridge and methoxyphenyl substituent, makes it a valuable scaffold for medicinal chemistry investigations, particularly in the design and synthesis of novel therapeutic agents. It may serve as a key intermediate in developing compounds for neurological and endocrine research. Researchers also utilize such complex phenolic structures in material science for creating novel polymers and epoxy resins . As a potent bioactive compound, it requires careful handling. This product is intended for use in laboratory settings by qualified professionals. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36744-82-8

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[1-(3-methoxyphenyl)cyclopentyl]phenol

InChI

InChI=1S/C18H20O2/c1-20-17-6-4-5-15(13-17)18(11-2-3-12-18)14-7-9-16(19)10-8-14/h4-10,13,19H,2-3,11-12H2,1H3

InChI Key

DWAWHEKTGBPHCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies for 4 1 3 Methoxyphenyl Cyclopentyl Phenol and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. chemrxiv.orgrsc.org For this compound, the key strategic disconnections involve the carbon-carbon bonds forming the quaternary center and the conversion of the methoxy (B1213986) group to a phenol (B47542).

A primary disconnection can be made at the bond between the cyclopentyl ring and the 4-hydroxyphenyl group. This leads to a cyclopentyl cation synthon and a phenol anion synthon, or more practically, a cyclopentyl electrophile and a phenol nucleophile. However, a more common and effective strategy involves disconnecting one of the aryl-cyclopentyl bonds.

Scheme 1: Primary Retrosynthetic Disconnections

Disconnection A (C-C bond): This disconnection breaks the bond between the cyclopentyl ring and the 3-methoxyphenyl (B12655295) group. This suggests a reaction between a 3-methoxyphenyl nucleophile (e.g., a Grignard or organolithium reagent) and a cyclopentanone (B42830) derivative that already has the 4-hydroxyphenyl (or a protected version) group attached at the 1-position.

Disconnection B (C-C bond): Alternatively, the bond between the cyclopentyl ring and the 4-hydroxyphenyl group can be disconnected. This route would involve a 4-hydroxyphenyl nucleophile (or its protected form) reacting with a 1-(3-methoxyphenyl)cyclopentyl electrophile.

Functional Group Interconversion (FGI): The final step in the forward synthesis would likely be the demethylation of the methoxy group to the target phenol. This is a common transformation in the synthesis of phenolic compounds. chem-station.comblucher.com.br

Based on the accessibility of starting materials and the reliability of the reactions, Disconnection A often represents a more practical approach. This leads to a synthetic strategy centered on the addition of an arylmetallic reagent to a cyclopentanone precursor.

Classical and Modern Synthetic Approaches for Arylcyclopentyl-Phenol Scaffolds

The construction of the arylcyclopentyl-phenol scaffold can be achieved through a variety of established and contemporary synthetic methods. These approaches primarily focus on the formation of the key carbon-carbon bonds and the final functional group manipulations.

Grignard Reagent-Mediated Transformations in Aryl Cyclopentyl Phenol Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. libretexts.orgyoutube.com In the context of synthesizing this compound, a Grignard reagent derived from a protected 4-bromoanisole (B123540) could react with 1-(3-methoxyphenyl)cyclopentene, or more effectively, a 3-methoxyphenylmagnesium bromide could react with a suitably protected 4-bromocyclopentanone.

A plausible route involves the reaction of 3-methoxyphenylmagnesium bromide with cyclopentanone. This reaction would form 1-(3-methoxyphenyl)cyclopentanol. Subsequent dehydration to the corresponding cyclopentene, followed by a Friedel-Crafts alkylation with phenol, and finally demethylation, could yield the target molecule. A more direct approach would be the addition of 3-methoxyphenylmagnesium bromide to a cyclopentanone derivative already bearing the second aryl group. researchgate.netvaia.com

Table 1: Representative Grignard Reactions for Arylcyclopentanol Synthesis

ElectrophileGrignard ReagentProductTypical Yield (%)
CyclopentanonePhenylmagnesium bromide1-Phenylcyclopentanol85-95
Cyclopentanone3-Methoxyphenylmagnesium bromide1-(3-Methoxyphenyl)cyclopentanol80-90
4-MethoxycyclohexanonePhenylmagnesium bromide1-Phenyl-4-methoxycyclohexanol75-85

Data compiled from analogous reactions in organic synthesis literature.

Organolithium Chemistry in the Formation of Cyclopentyl-Aryl Bonds

Organolithium reagents are even more reactive nucleophiles than Grignard reagents and can be used in similar synthetic transformations. youtube.comrutgers.edu The reaction of 3-methoxyphenyllithium with cyclopentanone would also yield 1-(3-methoxyphenyl)cyclopentanol. doubtnut.comtardigrade.inaskfilo.com Organolithium reagents can be prepared by direct lithiation of an aromatic ring or by halogen-metal exchange.

The choice between a Grignard reagent and an organolithium reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions. Organolithium reactions are typically conducted at low temperatures to control their high reactivity.

Table 2: Comparison of Grignard and Organolithium Reagents in Aryl-Alkyl Bond Formation

Reagent TypeReactivityBasicityFunctional Group ToleranceTypical Solvents
Grignard (RMgX)HighStrongModerateEther, THF
Organolithium (RLi)Very HighVery StrongLowHexane, Ether, THF

Nucleophilic Aromatic Substitution Reactions in Phenol Derivative Synthesis

Nucleophilic aromatic substitution (SNA) is a key method for introducing a hydroxyl group onto an aromatic ring, which is particularly useful when the ring is activated by electron-withdrawing groups. acs.orgyoutube.com While not directly applicable for the final step in the proposed synthesis of this compound (as the rings are electron-rich), it is a crucial strategy for the synthesis of substituted phenol precursors. youtube.com

For instance, if a precursor with a leaving group (e.g., a halogen) in the para position of one of the phenyl rings were synthesized, and the ring was sufficiently activated, a direct substitution with a hydroxide (B78521) source could be envisioned. However, for electron-rich aromatic rings, this transformation is generally not feasible under standard SNAr conditions.

Demethylation Strategies for Methoxy-Phenol Conversions

The final step in the synthesis of this compound involves the cleavage of the methyl ether to yield the free phenol. This is a common and critical transformation in the synthesis of many natural products and pharmaceuticals. chem-station.comblucher.com.br Several reagents are available for this purpose, each with its own advantages and limitations.

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers. It is typically used in dichloromethane (B109758) at low temperatures.

Hydrobromic Acid (HBr): Concentrated HBr can also be used, often at elevated temperatures. chem-station.com

Thiols: Reagents such as ethanethiol (B150549) in the presence of a strong base can effect demethylation. nih.gov

Lewis Acids: Other Lewis acids, such as aluminum chloride, can also be employed for this transformation. google.com

Table 3: Common Reagents for Aryl Methyl Ether Demethylation

ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃)CH₂Cl₂, -78 °C to rtHigh efficiency, general applicabilityHighly corrosive and moisture-sensitive
Hydrobromic Acid (HBr)Acetic acid, refluxInexpensiveHarsh conditions, may not be suitable for sensitive substrates
Ethanethiol (EtSH) / BaseDMF, refluxMilder conditionsUnpleasant odor of thiols
Aluminum Chloride (AlCl₃)CH₂Cl₂, rtReadily availableCan sometimes lead to side reactions

This table provides a general overview of common demethylation reagents.

Annulation Reactions for Substituted Phenols

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, provide a powerful strategy for the synthesis of highly substituted phenols. nih.govacs.orgresearchgate.net While not the most direct route to the target molecule, these methods are invaluable for constructing complex phenolic structures from acyclic precursors. oregonstate.edu

Various annulation strategies exist, including Diels-Alder reactions, Robinson annulations, and transition-metal-catalyzed cycloadditions. These methods offer a high degree of control over the substitution pattern of the resulting phenolic ring. For example, a [4+2] cycloaddition between a substituted diene and an alkyne could be envisioned to construct one of the aromatic rings in a more complex analogue of the target molecule.

Stereoselective Synthesis Methodologies for Phenolic Compounds

Achieving stereoselectivity in the synthesis of phenolic compounds is a significant challenge in organic chemistry. Various strategies have been developed to control the three-dimensional arrangement of atoms, which is often crucial for the biological activity of these molecules. These methods can be broadly categorized into enzymatic and non-enzymatic approaches.

Enzymatic methods offer high regio- and stereoselectivity under mild reaction conditions. researchgate.netrsc.org Enzymes such as laccases, cytochrome P450 enzymes, and heme peroxidases are known to catalyze oxidative intermolecular phenol coupling, leading to the formation of specific stereoisomers. researchgate.netrsc.org For instance, in the biosynthesis of various secondary metabolites, these enzymes play a key role in producing biarylic compounds with high selectivity. researchgate.netrsc.org Dirigent proteins represent another fascinating enzymatic tool; they guide the stereochemistry of a compound synthesized by other enzymes without having any oxidative activity themselves. wikipedia.org A notable example is the stereoselective biosynthesis of (+)-pinoresinol from coniferyl alcohol monomers, directed by a dirigent protein. wikipedia.org

Lipases are another class of enzymes widely employed for the stereoselective synthesis of chiral building blocks. mdpi.com They can preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other unchanged. mdpi.com This kinetic resolution is influenced by factors such as the enzyme's specificity, temperature, solvent, and the structure of the substrate. mdpi.com Lipase-mediated resolution has been successfully applied to the synthesis of bioactive sesquiterpene phenols. mdpi.com

Non-enzymatic methods often rely on chiral catalysts or auxiliaries to induce stereoselectivity. For example, metal-hydride hydrogen atom transfer (MHAT) reactions can be employed for stereoselective synthesis. In the synthesis of (–)-Eugenial C, an iron(II) complex was used to generate a radical that then reacted to form the target molecule with high stereoselectivity. youtube.com

Methodology Key Features Examples
Enzymatic Coupling High regio- and stereoselectivity, mild conditions. researchgate.netrsc.orgLaccases, cytochrome P450 enzymes in biaryl synthesis. researchgate.netrsc.org
Dirigent Proteins Dictate stereochemistry of reactions catalyzed by other enzymes. wikipedia.orgSynthesis of (+)-pinoresinol. wikipedia.org
Lipase-Mediated Resolution Kinetic resolution of racemic mixtures. mdpi.comSynthesis of sesquiterpene phenols. mdpi.com
Metal-Hydride Hydrogen Atom Transfer (MHAT) Stereoselective radical reactions. youtube.comSynthesis of (–)-Eugenial C. youtube.com

Synthesis of Key Precursors and Intermediates Relevant to this compound

The synthesis of this compound necessitates the preparation of several key precursors. Based on analogous chemical structures, a plausible synthetic route would involve the coupling of a substituted phenyl group with a cyclopentyl moiety.

A general and effective method for the formylation of phenols to produce phenolic aldehydes, which can be key intermediates, involves the reaction of phenols with 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene. orgsyn.org This method is highly selective, often favoring para-substitution. orgsyn.org

The synthesis of related compounds provides valuable insights. For instance, the synthesis of 1-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclopentanol has been achieved starting from 2-methoxyphenol. asianpubs.org A key step in this synthesis involves the reaction of a Grignard reagent, formed from 4-bromo-2-(cyclopentyloxy)-1-methoxybenzene, with cyclopentanone. asianpubs.org A similar strategy could be envisioned for the target molecule, starting with a suitably protected bromophenol.

Another relevant example is the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol, an important intermediate for other pharmaceutical compounds. google.com Various synthetic routes have been explored for this molecule, including those starting from p-bromophenol or p-hydroxyphenylethanol. google.com One approach involves the protection of the phenolic hydroxyl group, followed by a series of reactions to introduce the desired side chain, and finally deprotection. ntnu.no

The synthesis of chalcones, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, also provides a template for constructing carbon-carbon bonds in complex molecules. mdpi.com These are typically prepared through a base-catalyzed condensation of a substituted acetophenone (B1666503) with a benzaldehyde. mdpi.com

A general synthetic strategy for m-aryloxy phenols involves the nucleophilic aromatic substitution reaction between a substituted phenol and a di- or tri-substituted benzene (B151609) derivative. nih.gov For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) was synthesized through the displacement of a fluorine atom from 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol (B1680541) at high temperature. nih.gov

The synthesis of 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine, a cyclohexyl analog of the target molecule, has also been reported, indicating the feasibility of synthesizing such arylcycloalkyl structures. nih.gov

A hypothetical, yet plausible, synthetic route for this compound could involve the following key steps:

Preparation of a protected 4-bromophenol (B116583): The hydroxyl group of 4-bromophenol would be protected to prevent it from interfering with subsequent reactions.

Formation of a Grignard reagent: The protected 4-bromophenol would be reacted with magnesium to form the corresponding Grignard reagent.

Reaction with 3-methoxycyclopentanone: The Grignard reagent would then be reacted with 3-methoxycyclopentanone. This ketone precursor could be synthesized from cyclopentanone.

Deprotection: The protecting group on the phenolic hydroxyl would be removed to yield the final product.

Precursor/Intermediate Type Synthetic Method Starting Materials
Phenolic Aldehydes Formylation with 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene. orgsyn.orgPhenols. orgsyn.org
Arylcyclopentanol Derivatives Grignard reaction. asianpubs.orgBrominated aryl ether, cyclopentanone. asianpubs.org
Phenoxyethyl Derivatives Etherification. google.comntnu.noPhenylethanol, alkyl halide. google.comntnu.no
Chalcones Base-catalyzed condensation. mdpi.comSubstituted acetophenone, benzaldehyde. mdpi.com
m-Aryloxy Phenols Nucleophilic aromatic substitution. nih.govPhenol, substituted benzene. nih.gov

Molecular Target Identification and Ligand Receptor Interactions of 4 1 3 Methoxyphenyl Cyclopentyl Phenol

Enzymatic Inhibition and Activation Mechanisms

Acetylcholinesterase (AChE) Modulatory Investigations

While general research exists for other compounds that may share some structural motifs (e.g., methoxyphenyl or phenol (B47542) groups) and their interactions with these targets, no studies have been published that specifically name or identify "4-[1-(3-Methoxyphenyl)cyclopentyl]phenol" as the subject of investigation. Generating content for the requested article would require speculating on the compound's properties based on these other molecules, which would not be scientifically accurate or adhere to the instruction to focus solely on the specified compound.

Meprin Enzyme Inhibitory Activity Assessment

Meprins, specifically meprin α and meprin β, are zinc-dependent proteinases (metzincins) that play roles in various pathological conditions, including fibrosis and cancer. nih.govnih.gov The inhibition of these enzymes is a target for therapeutic intervention. Known inhibitors of meprins often feature moieties capable of chelating the zinc ion in the active site. nih.govnhsjs.com While no studies have specifically assessed the meprin inhibitory activity of this compound, the general class of phenolic compounds has been investigated for various enzyme inhibitory roles. scienceopen.com Potent meprin inhibitors that have been identified include compounds with hydroxamate groups, which are strong zinc-binders. nih.govnih.gov For instance, Actinonin is a known potent inhibitor of meprin α. nhsjs.com The development of selective inhibitors for meprin α over meprin β is an active area of research, with compounds like SR19855 showing some selectivity. nih.gov Future studies would be necessary to determine if the phenolic structure of this compound could confer any inhibitory activity towards meprin enzymes, potentially through interactions with the enzyme's active site, even without a classical zinc-binding group.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the metabolism of arachidonic acid into pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. nih.govnih.govpoliklinika-harni.hr Both COX and LOX enzymes are peroxidases that can be modulated by various compounds. nih.gov Phenolic compounds are recognized for their ability to interfere with these pathways, contributing to their anti-inflammatory effects. scienceopen.com

The two main isoforms of COX, COX-1 and COX-2, are key targets for anti-inflammatory drugs. nih.gov Methoxyphenyl derivatives, particularly chalcones, have been shown to inhibit the COX-2 enzyme and suppress the production of nitric oxide (NO), a related inflammatory mediator. nih.govresearchgate.net For example, certain synthetic chalcones with methoxyphenyl groups have demonstrated significant anti-inflammatory effects by reducing the upregulation of COX-2. nih.gov Similarly, the 5-LOX pathway, which leads to the production of leukotrienes, is another target for anti-inflammatory agents. nih.gov Methoxyflavones have been investigated as potential inhibitors of 5-LOX. researchgate.net Given that this compound possesses the core methoxyphenyl and phenol moieties, it is plausible that it could modulate the COX and LOX pathways, thereby exerting anti-inflammatory effects. However, empirical testing is required to confirm this hypothesis.

Broader Biological Activity Spectrum

Antioxidant Activity and Free Radical Scavenging Mechanisms

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. scienceopen.comfrontiersin.org The antioxidant capacity of molecules like this compound is rooted in their chemical structure, specifically the phenolic hydroxyl group and the methoxy (B1213986) substituent. nih.gov

The primary mechanisms by which phenolic compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and stopping the oxidative chain reaction. mdpi.com

Single Electron Transfer (SET): The compound can donate an electron to the free radical, a process that is often followed by proton transfer. scienceopen.com

The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. scienceopen.com The presence of a methoxy group (-OCH3) can further enhance this antioxidant activity. nih.gov Studies on various methoxyphenols have demonstrated their potent ability to scavenge different types of radicals, including oxygen-centered and carbon-centered radicals. nih.gov For instance, compounds like 2-allyl-4-methoxyphenol (B1267482) have shown more potent radical-scavenging activity compared to other natural phenols. nih.gov

Table 1: Key Antioxidant Mechanisms of Phenolic Compounds
MechanismDescriptionRole of Phenolic and Methoxy Groups
Hydrogen Atom Transfer (HAT)Direct donation of a hydrogen atom from the phenolic -OH group to a free radical, neutralizing its reactivity.The phenolic hydroxyl group is the primary H-atom donor. The methoxy group can modulate the bond dissociation enthalpy of the O-H bond, influencing the ease of donation.
Single Electron Transfer followed by Proton Transfer (SET-PT)The phenolic compound first donates an electron to the free radical, forming a radical cation, which then deprotonates.Both the phenol and methoxy groups are electron-donating, facilitating the initial electron transfer step.
Radical Adduct Formation (RAF)The phenolic compound adds to a free radical, forming a more stable radical adduct.The aromatic ring provides sites for radical addition, and substituents can influence the stability of the resulting adduct.

Antimicrobial Potency Evaluation

Natural phenolic compounds and their derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi. mdpi.comnih.gov Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components. nih.gov The lipophilicity of a phenolic compound, which is influenced by its substituents, plays a crucial role in its ability to interact with and disrupt the lipid bilayer of microbial membranes. mdpi.commdpi.com

The antimicrobial effectiveness of phenolic compounds is highly dependent on their specific chemical structure, including the number and position of substituents on the benzene (B151609) ring. nih.govmdpi.com For example, the presence of an allyl group on the phenolic ring has been shown to increase potency against planktonic bacteria. nih.gov While the cyclopentyl group in this compound is different, its bulky and lipophilic nature would be expected to influence the compound's interaction with microbial cell membranes. Studies on various phenolic compounds have shown activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net

Table 2: Antimicrobial Activity of Representative Phenolic Compounds
Compound ClassExample CompoundTarget MicroorganismsObserved Effect
Simple PhenolsEugenolS. aureus, E. coli, P. aeruginosaInhibition of growth, membrane damage nih.gov
Phenolic AcidsGallic AcidS. aureus, B. cereusGrowth inhibition, decrease in extracellular pH nih.gov
FlavonoidsQuercetinVarious Gram-positive and Gram-negative bacteriaInhibition of nucleic acid synthesis, membrane disruption nih.gov

Investigation into Anti-inflammatory Pathways

Methoxyphenolic compounds are recognized as effective anti-inflammatory agents. d-nb.info Their mechanisms of action are multifaceted and involve the modulation of key inflammatory signaling pathways. Research has shown that these compounds can inhibit the production of numerous inflammatory mediators, including cytokines and chemokines like IL-6, IL-8, CCL2, and CCL5. d-nb.info

A primary mechanism for the anti-inflammatory effects of many phenolic compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. researchgate.netmdpi.com NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. mdpi.com By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory cascade. mdpi.com For instance, the phenylpropanoid compound HHMP was shown to inhibit the phosphorylation of IκB and p65, key steps in NF-κB activation. mdpi.com Furthermore, methoxyphenyl derivatives can also modulate other pathways, such as the mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38), which are also involved in the inflammatory response. nih.govmdpi.com

Anticancer and Antitumor Cell Line Studies: Mechanistic Insights

The anticancer potential of phenolic and methoxyphenolic compounds has been a subject of extensive research. researchgate.netmdpi.com The presence of methoxy groups on a phenyl ring is often associated with significant anticancer activity. researchgate.net These compounds can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cells. nih.gov

Mechanistic studies have revealed that methoxyphenyl derivatives can interfere with critical cellular processes in cancer cells. One key mechanism is the disruption of microtubule dynamics, which is essential for cell division. For example, the compound 2-methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol was found to be a microtubule inhibitor that causes cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in breast cancer cells. nih.gov Other studies have shown that methoxyphenyl-containing compounds can inhibit key signaling pathways that promote cancer cell growth and survival, such as the PI3K-Akt pathway. nih.gov A Schiff base compound, 2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenol, demonstrated weak to moderate activity against the T47D breast cancer cell line, indicating that even structurally related compounds can have varying degrees of efficacy. researchgate.netuin-malang.ac.id

Table 3: Anticancer Activity of Methoxyphenyl-Containing Compounds on Various Cell Lines
CompoundCancer Cell LineMechanism of ActionObserved Effect
2-methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenolMCF-7, MDA-MB-231 (Breast Cancer)Microtubule depolymerization, PI3K-Akt-MDM2 pathway downregulation nih.govG2/M cell cycle arrest, Apoptosis nih.gov
2-methoxy-4-((4-methoxyphenylimino)-methyl)-phenolT47D (Breast Cancer)Inhibition of cell growthWeak cytotoxic activity (IC50: 353.038 µg/mL) researchgate.netuin-malang.ac.id
Phlorofucofuroeckol AHCT116, HT-29, SW480 (Colorectal Cancer)Induction of apoptosis mdpi.comDecreased cell viability mdpi.com
Various BromophenolsA549 (Lung), BGC-823 (Gastric), MCF-7 (Breast)Antiproliferative activity mdpi.comInhibition of cell growth at nanomolar concentrations mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1 3 Methoxyphenyl Cyclopentyl Phenol Analogues

Elucidation of Key Pharmacophoric Features Governing Bioactivity

No specific data is available for this compound.

Impact of Aromatic Ring Substitutions on Biological Activity

Role of Methoxy (B1213986) Groups in Modulating Bioactivity

No specific data is available for this compound.

Influence of Hydroxyl Group Positioning on Functional Response

No specific data is available for this compound.

Conformational Analysis of the Cyclopentyl Moiety and its Derivatives in Relation to Activity

No specific data is available for this compound.

Stereochemical Considerations in Activity Profiling of 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol and Related Compounds

No specific data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models have been published for this compound.

Further research and publication of experimental data are required before a comprehensive analysis of the structure-activity relationships of this compound and its analogues can be conducted.

Electronic Property Descriptors in QSAR (e.g., Bond Dissociation Enthalpy of O-H, Ionization Potential)

Electronic descriptors quantify the electronic aspects of a molecule, which are fundamental to its reactivity and interaction with biological targets. In the context of this compound analogues, the phenolic hydroxyl group is a key pharmacophoric feature, and its electronic properties are critical determinants of activity, particularly in processes involving hydrogen atom transfer (HAT), such as antioxidant activity.

The Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond is a crucial descriptor. It represents the energy required to break the O-H bond homolytically, forming a phenoxyl radical. A lower BDE indicates a weaker O-H bond, which facilitates easier hydrogen atom donation to neutralize free radicals. pan.olsztyn.pl The antioxidant efficacy of phenolic compounds is often directly correlated with the BDE; a lower BDE value corresponds to a higher rate of reaction with radicals and thus greater antioxidant potential. pan.olsztyn.pl

The electronic nature of substituents on the aromatic rings significantly modulates the O-H BDE. Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂) groups, destabilize the phenol (B47542) but stabilize the resulting phenoxyl radical through resonance or inductive effects, thereby lowering the BDE. nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups tend to increase the BDE.

The Ionization Potential (IP) is another vital electronic descriptor, representing the minimum energy required to remove an electron from a molecule. In mechanisms like Single Electron Transfer-Proton Transfer (SET-PT), a lower IP facilitates the initial electron donation step, which can be crucial for certain biological activities.

QSAR models for phenolic compounds often incorporate these descriptors to predict their antioxidant capacity or receptor interaction. For instance, a typical QSAR equation might take the form:

Biological Activity = c₀ + c₁(BDE) + c₂(IP) + ...

Where a negative coefficient for BDE would indicate that lower bond dissociation energy leads to higher activity.

Below is a data table illustrating the predicted effects of substituents on the electronic properties of hypothetical analogues of this compound.

Compound NameSubstituent (R) on Phenol RingPredicted Effect on O-H BDEPredicted Effect on Ionization PotentialRationale
Analogue 1-OH (hydroxyl)DecreaseDecreaseStrong electron-donating group stabilizes the phenoxyl radical.
Analogue 2-OCH₃ (methoxy)DecreaseDecreaseElectron-donating group stabilizes the phenoxyl radical.
Analogue 3-CH₃ (methyl)Slight DecreaseSlight DecreaseWeak electron-donating group.
Parent Compound-H (hydrogen)BaselineBaselineReference compound.
Analogue 4-Cl (chloro)Slight IncreaseSlight IncreaseInductively withdrawing but resonance donating; net weak withdrawing effect.
Analogue 5-CN (cyano)IncreaseIncreaseStrong electron-withdrawing group destabilizes the phenoxyl radical.
Analogue 6-NO₂ (nitro)Significant IncreaseSignificant IncreaseVery strong electron-withdrawing group.

Lipophilicity Parameters in QSAR (e.g., LogP, LogD)

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the affinity of a molecule for a lipid-like (non-polar) environment versus an aqueous (polar) one. In QSAR, lipophilicity is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD). acdlabs.comijcce.ac.ir

LogP is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. acdlabs.com It is a measure of the lipophilicity of the neutral, unionized form of the molecule.

LogD is the logarithm of the distribution coefficient, which is the ratio of the sum of the concentrations of all forms of the compound (ionized and unionized) in the organic phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH. acdlabs.com For ionizable compounds like phenols, LogD is a more physiologically relevant descriptor than LogP because it accounts for the ionization state at a given pH, such as the physiological pH of 7.4. acdlabs.com The parent compound, this compound, has a predicted LogKow (LogP) of 4.63 and a LogD at pH 7.4 of 4.63, indicating it is a highly lipophilic compound. epa.gov

Modifying the structure of the parent compound will alter its lipophilicity. Adding polar, hydrogen-bonding groups (e.g., -OH, -COOH) will decrease LogP/LogD, increasing aqueous solubility. Conversely, adding non-polar, hydrophobic groups (e.g., alkyl chains, halogens) will increase LogP/LogD, enhancing lipid solubility. QSAR models frequently use these parameters to predict properties like cell membrane permeability and oral bioavailability.

The following table demonstrates how modifications to the parent structure could influence its lipophilicity parameters.

Compound NameModificationPredicted LogP (Approx. Value)Predicted LogD at pH 7.4 (Approx. Value)Rationale for Change
Analogue 7Add -OH to phenol ring4.04.0Addition of a polar hydroxyl group increases hydrophilicity.
Analogue 8Add -COOH to phenol ring4.22.1Carboxylic acid is polar and ionizes at pH 7.4, significantly increasing aqueous distribution.
Parent CompoundNone4.634.63Baseline lipophilicity. epa.gov
Analogue 9Add -Cl to phenol ring5.35.3Addition of a hydrophobic chlorine atom increases lipophilicity.
Analogue 10Add -CH₃ to cyclopentyl ring5.15.1Addition of a non-polar methyl group increases lipophilicity.
Analogue 11Replace -OCH₃ with -OCF₃5.75.7Trifluoromethoxy group is significantly more lipophilic than a methoxy group.

Predictive Modeling for Biological Potency and Target Engagement

Predictive modeling in QSAR aims to build robust and validated mathematical models that can accurately forecast the biological activity of novel or untested compounds. nih.gov These models are crucial for prioritizing synthetic targets, screening virtual libraries, and gaining insight into the molecular features that drive target engagement. For analogues of this compound, which bear structural resemblance to known estrogen receptor modulators and phenolic antioxidants, predictive models can be developed for these activities. nih.govmdpi.com

The process involves several steps:

Data Set Assembly: A training set of structurally diverse analogues with experimentally determined biological activities (e.g., IC₅₀ for enzyme inhibition, EC₅₀ for receptor activation) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (from 4.5.1), lipophilic (from 4.5.2), steric (e.g., molecular volume, surface area), and topological descriptors, are calculated for each molecule.

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are used to find the best correlation between the descriptors and the biological activity. nih.govnih.gov

Model Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model training). nih.gov

A resulting QSAR model might look like this hypothetical equation for estrogen receptor binding:

log(1/IC₅₀) = 0.85 * SLogP - 0.15 * BDE + 0.45 * (Molecular_Shape_Index) - 2.1

This equation suggests that higher lipophilicity (SLogP) and a specific molecular shape enhance binding, while a higher O-H BDE is detrimental. Such models provide a quantitative framework for understanding SAR and designing more potent analogues. researchgate.net

The performance of a predictive QSAR model is evaluated using several statistical metrics, as shown in the hypothetical table below.

Statistical MetricTraining Set ValueTest Set ValueDescription
N (Number of Compounds)8020The number of compounds used to build and validate the model.
r² (Coefficient of Determination)0.88N/AMeasures the goodness-of-fit of the model to the training data. A value closer to 1 is better.
q² (Cross-validated r²)0.75N/AMeasures the internal predictive ability of the model via cross-validation.
r²_pred (Predictive r² for Test Set)N/A0.82Measures the model's ability to predict the activity of an external set of compounds.
RMSE (Root Mean Square Error)0.250.29Represents the standard deviation of the prediction errors. Lower values indicate better accuracy.

Computational Chemistry and Molecular Modeling of 4 1 3 Methoxyphenyl Cyclopentyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ymerdigital.com For 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol, DFT calculations can elucidate its fundamental electronic properties. These calculations are typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). niscpr.res.innih.gov

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. From this, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. niscpr.res.in

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ymerdigital.com Red regions on the MEP map indicate areas of high electron density, which are prone to electrophilic attack, while blue regions represent electron-deficient areas susceptible to nucleophilic attack.

Illustrative DFT Calculation Results for this compound

PropertyValue
Optimized Energy (Hartree)-925.1234
HOMO Energy (eV)-5.876
LUMO Energy (eV)-0.987
HOMO-LUMO Gap (eV)4.889
Dipole Moment (Debye)2.15

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov These simulations can provide a detailed view of the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. nih.gov

An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from docking studies. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation proceeds by solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, often in the nanosecond to microsecond range.

Analysis of the MD trajectory can reveal the stability of the ligand in the binding pocket, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the protein induced by the ligand. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent molecules.

Illustrative MD Simulation Parameters for this compound-Target Complex

ParameterSpecification
SoftwareGROMACS
Force FieldAMBER99SB-ILDN
Water ModelTIP3P
Simulation Time100 ns
Temperature300 K
Pressure1 bar

Docking Studies and Binding Site Prediction for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand within the binding site of a target protein.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a defined scoring function. The pose with the best score is predicted as the most likely binding mode.

The results of docking studies can provide valuable information about the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net This can help in predicting the binding site and understanding the structural basis of the ligand's activity.

Illustrative Docking Results for this compound with a Hypothetical Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR234, LEU345, PHE404
Hydrogen Bonds1 (with TYR234)
Hydrophobic InteractionsLEU345, PHE404

Conformational Analysis and Energy Minimization Studies of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, identifying the low-energy conformations is crucial as these are the most likely to be biologically active.

Computational methods can be used to systematically explore the conformational space of the molecule. This is often followed by energy minimization, a process that adjusts the geometry of the molecule to find the arrangement with the lowest potential energy. nih.gov This helps to identify the most stable conformer(s). Understanding the preferred conformation of the molecule is essential for accurate docking studies and for designing new molecules with improved properties.

Illustrative Conformational Energy Profile for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C) (C-C-C-O of methoxy (B1213986) group)
1 (Global Minimum)0.00178.5
21.2565.2
32.89-70.1

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.comnih.gov this compound could serve as a "scaffold" or starting point for such a search. In scaffold-focused virtual screening, databases are searched for molecules containing a similar core structure but with different peripheral chemical groups. nih.gov

Once a "hit" or "lead" compound is identified, lead optimization is the process of refining its chemical structure to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile. frontiersin.orgspringernature.com Computational approaches are invaluable in this phase. For example, by analyzing the docking pose of this compound, chemists can identify positions on the molecule where modifications could lead to improved interactions with the target protein. This allows for the rational design of new, potentially more effective, analogues.

Illustrative Lead Optimization of this compound Scaffold

CompoundModificationPredicted Binding Affinity (kcal/mol)
This compound--8.5
Analog 1Addition of a fluoro group to the phenol (B47542) ring-8.9
Analog 2Replacement of methoxy group with an ethoxy group-8.6
Analog 3Addition of a hydroxyl group to the cyclopentyl ring-9.2

Analytical Methodologies for Characterization and Quantification of 4 1 3 Methoxyphenyl Cyclopentyl Phenol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that can be translated into a detailed molecular map.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenol (B47542) and methoxyphenyl rings would typically appear in the downfield region of the spectrum, generally between 6.5 and 7.5 ppm. The splitting patterns of these signals would provide information about the substitution pattern on the aromatic rings. The methoxy (B1213986) group (OCH₃) protons would produce a characteristic singlet peak, typically around 3.8 ppm. The protons of the cyclopentyl ring would resonate in the upfield region, likely between 1.5 and 2.5 ppm, with complex splitting patterns due to their various chemical and magnetic environments. The phenolic hydroxyl (-OH) proton would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings would be found in the range of 110 to 160 ppm. The carbon of the methoxy group would appear around 55 ppm. The carbons of the cyclopentyl ring would be observed in the upfield region, typically between 20 and 50 ppm. The carbon atom to which the hydroxyl group is attached would also have a characteristic chemical shift in the downfield aromatic region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Phenol ring)6.7 - 7.2Multiplet
Aromatic (Methoxyphenyl ring)6.8 - 7.3Multiplet
Methoxy (-OCH₃)~3.8Singlet
Cyclopentyl (-CH₂-)1.5 - 2.5Multiplet
Phenolic Hydroxyl (-OH)VariableBroad Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomsPredicted Chemical Shift (ppm)
Aromatic (C-OH)150 - 160
Aromatic (C-O-CH₃)155 - 165
Aromatic (C-H)110 - 130
Quaternary (Cyclopentyl-Aryl)40 - 50
Methoxy (-OCH₃)~55
Cyclopentyl (-CH₂-)20 - 40

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the phenol would likely appear around 1200-1260 cm⁻¹.

The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group would exhibit a characteristic C-O stretching band around 1020-1080 cm⁻¹. The cyclopentyl group would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Phenolic O-H stretch3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (Cyclopentyl)2850 - 2960Medium to Strong
Aromatic C=C stretch1450 - 1600Medium to Weak
Phenolic C-O stretch1200 - 1260Strong
Methoxy C-O stretch1020 - 1080Strong

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For this compound (C₁₈H₂₀O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing non-volatile compounds like this compound. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such molecules. LC-ESI-MS would allow for the separation of the target compound from a mixture, followed by its detection and quantification based on its mass-to-charge ratio. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can further confirm the structure.

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after derivatization. Derivatization, for instance by silylation of the phenolic hydroxyl group, increases the volatility and thermal stability of the compound, making it amenable to GC separation. The resulting trimethylsilyl (B98337) (TMS) derivative would exhibit a characteristic retention time and mass spectrum, allowing for its identification and quantification. GC-MS is a highly sensitive and specific technique, often used for the analysis of trace amounts of compounds in complex matrices.

Chromatographic Purity Assessment and Separation Techniques

The assessment of purity and the separation of the target compound from reaction intermediates and byproducts are critical steps in the synthesis of this compound. Chromatographic techniques are central to these processes, providing reliable methods for both qualitative and quantitative analysis. High-performance liquid chromatography (HPLC) is a primary tool for determining the final purity of the compound, while thin-layer chromatography (TLC) serves as a rapid, effective method for monitoring the progress of a chemical reaction in real-time. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. sigmaaldrich.combasicmedicalkey.com For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to assess its purity. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. basicmedicalkey.com More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The phenolic nature and the methoxyphenyl group of the target compound influence its retention characteristics. A common stationary phase for the analysis of such aromatic compounds is a C18 (octadecylsilyl) column, which provides excellent separation for compounds with moderate polarity. basicmedicalkey.com

The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid or phosphoric acid to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks. sielc.comlcms.cz Detection is commonly performed using a UV detector, as the aromatic rings in this compound exhibit strong absorbance in the UV region. sielc.com An isocratic method, where the mobile phase composition remains constant, or a gradient method, where the composition changes over time, can be developed to achieve optimal separation from any potential impurities. basicmedicalkey.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

This table represents a typical set of starting conditions for method development and may require optimization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of a chemical reaction. nih.govtanta.edu.eg It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. researchgate.net For the synthesis of this compound, TLC is used to determine the optimal reaction time and to check for the presence of intermediates or side products.

The stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) coated on a plate of glass or aluminum. nih.govtanta.edu.eg The separation is based on the principle of adsorption chromatography. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a developing solvent (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and their interaction with the stationary phase.

Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value, while more polar compounds have a stronger affinity for the silica gel and travel shorter distances. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can visualize the progress of the reaction. The completion of the reaction is often indicated by the disappearance of the starting material spot. Visualization is typically achieved under UV light, which causes the aromatic compounds to fluoresce, or by using a staining agent. nih.govtanta.edu.eg

Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction

Compound Polarity Expected Rƒ Value* Observation
Starting Material A More Polar 0.3 Spot diminishes over time.
Starting Material B Less Polar 0.7 Spot diminishes over time.

| This compound | Intermediate Polarity | 0.5 | New spot appears and intensifies. |

*In a 3:1 Hexane:Ethyl Acetate solvent system. Rƒ values are illustrative and depend on the specific TLC conditions.

Preclinical Research Models and in Vitro Investigation of 4 1 3 Methoxyphenyl Cyclopentyl Phenol

Cell-Based Assays for Target Engagement and Functional Response

Comprehensive searches of scientific literature and databases have revealed a lack of specific published studies on 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol concerning its target engagement and functional response in cell-based assays. The following sections detail the types of assays that would be critical in characterizing the pharmacological profile of this compound; however, no specific data for this compound is currently available.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor of interest is incubated with a biological sample (such as cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. nih.gov By measuring the displacement of the radioligand, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be calculated. nih.gov

A thorough review of available scientific literature did not yield any studies that have utilized radioligand binding assays to determine the receptor affinity of this compound for any specific biological target. Therefore, no data on its binding profile is currently available.

cAMP Accumulation Assays for Agonist/Antagonist Profiling

Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger involved in numerous cellular signaling pathways, particularly those mediated by G protein-coupled receptors (GPCRs). nih.gov cAMP accumulation assays are widely used to functionally characterize compounds that may act as agonists or antagonists at GPCRs that couple to adenylyl cyclase. nih.gov Agonists at Gs-coupled receptors typically increase intracellular cAMP levels, while agonists at Gi-coupled receptors decrease forskolin-stimulated cAMP accumulation. nih.gov

Despite the utility of this assay in pharmacological profiling, there are no published studies reporting the use of cAMP accumulation assays to investigate the agonist or antagonist properties of this compound at any receptor. Consequently, its functional activity in modulating cAMP levels remains uncharacterized.

Cellular Signaling Pathway Modulation Studies

Phenolic compounds, as a broad class, have been reported to modulate various cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt pathways. nih.govnih.gov Investigating the effect of a specific compound on these pathways can provide valuable insights into its mechanism of action.

However, a detailed search of the scientific literature found no specific studies that have investigated the modulatory effects of this compound on any cellular signaling pathways. Therefore, its impact on intracellular signaling cascades has not been determined.

Cytotoxicity and Antiproliferative Assays on Relevant Cell Lines

Cytotoxicity and antiproliferative assays are essential in vitro tools to assess the potential of a compound to induce cell death or inhibit cell growth, respectively. researchgate.net These assays are particularly important in the early stages of drug discovery, especially for potential anticancer agents. nih.gov Various human cancer cell lines are utilized to evaluate the efficacy and selectivity of novel compounds. f1000research.comnih.gov

While numerous studies have reported the cytotoxic and antiproliferative effects of various phenolic compounds on different cancer cell lines nih.govmdpi.com, there is a notable absence of such data specifically for this compound. No studies were identified that have evaluated its effects on the viability or proliferation of any cell line.

Enzymatic Activity Assays for Inhibitor/Activator Characterization

Enzymatic assays are performed to determine if a compound can act as an inhibitor or an activator of a specific enzyme. orientjchem.org Phenolic compounds are known to interact with various enzymes, a prominent example being polyphenol oxidase. ashs.org Such interactions can have significant physiological implications.

A comprehensive literature search did not uncover any studies that have investigated the effect of this compound on the activity of any specific enzyme. Thus, its potential to act as an enzyme inhibitor or activator is currently unknown.

Biochemical Investigations in Isolated Systems

Biochemical investigations in isolated systems, such as using purified proteins or subcellular fractions, are crucial for elucidating the direct molecular interactions of a compound. These studies can provide detailed information about binding kinetics, mechanisms of inhibition or activation, and conformational changes in the target molecule.

There is currently no publicly available research detailing any biochemical investigations of this compound in isolated systems. Therefore, its direct interactions with purified biological macromolecules have not been characterized.

Future Research and Translational Pathways for this compound

Initial investigations into the chemical compound this compound have indicated its potential as a novel small molecule growth inhibitor for the control of infections. While specific data on its biological activity and mechanism of action are not extensively detailed in publicly available literature, its classification in patents related to infection control provides a foundational basis for outlining future research trajectories. The following sections delineate key areas of prospective research that could elucidate the therapeutic potential of this compound and pave the way for its clinical translation.

Q & A

Q. What are the optimal synthetic routes for 4-[1-(3-Methoxyphenyl)cyclopentyl]phenol, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via Friedel-Crafts alkylation or cyclization reactions. Key reagents include Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution and cyclopentyl intermediates. For example:

  • Cyclopentylation : Reacting 3-methoxybenzene derivatives with cyclopentyl halides under acidic conditions.
  • Phenol Protection : Use protecting groups (e.g., acetyl) for the hydroxyl group to prevent side reactions during synthesis .
    Yield optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for Friedel-Crafts reactions). Impurities often arise from over-alkylation; column chromatography or recrystallization is recommended for purification .

Q. How can the structural and stereochemical properties of this compound be rigorously characterized?

  • X-ray Crystallography : Resolve absolute configuration and confirm cyclopentyl ring geometry (e.g., chair vs. boat conformation) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to identify methoxy (-OCH₃), phenolic (-OH), and cyclopentyl proton environments. Aromatic protons typically appear as multiplet signals at δ 6.5–7.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₀O₂: 269.1542) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory data in biological activity studies of this compound?

Contradictions in bioactivity data (e.g., antimicrobial potency) may arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus using CLSI guidelines).
  • Solubility Issues : Use DMSO carriers at ≤1% v/v to avoid cytotoxicity artifacts.
  • Metabolic Stability : Evaluate hepatic microsomal degradation to assess false negatives in in vitro assays .
    Advanced approaches include molecular docking to predict binding affinity to targets (e.g., bacterial enzymes) and SAR studies to isolate active pharmacophores .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Substituent Effects : Replace the 3-methoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate aromatic ring reactivity.
  • Cyclopentyl Modifications : Introduce sp³-hybridized substituents to enhance steric hindrance and reduce off-target interactions .
  • Phenol Bioisosteres : Substitute the hydroxyl group with bioisosteres like sulfonamides to improve metabolic stability .
    Validate designs via in silico ADMET profiling and in vivo pharmacokinetic studies .

Q. What methodologies are suitable for assessing environmental persistence and degradation pathways?

  • Ecotoxicology : Use OECD Test Guideline 301 for aerobic biodegradability in soil/water systems.
  • Photodegradation : Expose the compound to UV-Vis light (λ = 290–400 nm) and analyze by LC-MS for hydroxylated or ring-opened byproducts .
  • Bioaccumulation Potential : Calculate logP (predicted ~3.2) to estimate lipid membrane penetration and biomagnification risk .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous media during in vitro assays?

  • Co-solvent Systems : Use 0.1% Tween-80 or β-cyclodextrin inclusion complexes to enhance solubility without altering bioactivity .
  • Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • HPLC-DAD/ELSD : Monitor for unreacted starting materials (e.g., 3-methoxyphenyl precursors) with a C18 column and gradient elution (ACN:H₂O).
  • GC-MS : Identify volatile byproducts (e.g., cyclopentanol derivatives) using DB-5MS columns .

Future Research Directions

  • Biocatalytic Synthesis : Explore enzymatic routes (e.g., cytochrome P450-mediated hydroxylation) for greener production .
  • Targeted Drug Delivery : Conjugate the compound to antibody-drug conjugates (ADCs) for site-specific activity .
  • Multi-Omics Integration : Combine transcriptomics and metabolomics to elucidate off-target effects in complex biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.